(7-Methylquinolin-4-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a quinoline structure. The compound is characterized by its unique aromatic properties and the presence of a methyl group at the 7-position of the quinoline ring. Boronic acids, including (7-Methylquinolin-4-yl)boronic acid, are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Additionally, the compound can react with catechols in aqueous solutions, which is significant for understanding its reactivity and potential applications in synthetic chemistry .
Research on (7-Methylquinolin-4-yl)boronic acid has indicated that boronic acids can exhibit various biological activities, including anticancer properties. Compounds containing boronic acids have been explored as inhibitors of specific protein kinases, which play critical roles in cell signaling pathways related to cancer progression . The unique structure of (7-Methylquinolin-4-yl)boronic acid may enhance its selectivity and efficacy against certain biological targets.
The synthesis of (7-Methylquinolin-4-yl)boronic acid typically involves the borylation of quinoline derivatives. A common method utilizes palladium-catalyzed borylation reactions, where a chloroquinoline precursor is treated with bis(pinacolato)diboron. This method allows for efficient functionalization at the C-4 position of the quinoline ring .
The general steps for synthesizing (7-Methylquinolin-4-yl)boronic acid include:
(7-Methylquinolin-4-yl)boronic acid has several applications in medicinal chemistry and materials science:
Studies have shown that (7-Methylquinolin-4-yl)boronic acid interacts with specific enzymes and proteins, particularly those involved in kinase signaling pathways. These interactions are crucial for understanding its potential as a therapeutic agent against diseases such as cancer . The ability of boronic acids to form reversible covalent bonds with diols also opens avenues for exploring their use in drug delivery systems and biosensors.
Several compounds share structural similarities with (7-Methylquinolin-4-yl)boronic acid, particularly other boronic acids and quinoline derivatives. Below is a comparison highlighting its uniqueness:
(7-Methylquinolin-4-yl)boronic acid stands out due to its specific substitution pattern on the quinoline ring and its potential applications in both medicinal chemistry and synthetic methods. Its unique properties make it a valuable compound for further research and development in various scientific fields.
Palladium-catalyzed borylation has emerged as the cornerstone for synthesizing (7-Methylquinolin-4-yl)boronic acid. The reaction typically involves treating chloroquinoline precursors with bis(pinacolato)diboron in the presence of palladium catalysts such as Pd(dba)₂ or Pd(OAc)₂. A study demonstrated that using a Pd catalyst with a quinoline-based ligand significantly enhances regioselectivity at the C-4 position, achieving yields exceeding 85% under optimized conditions. The ligand’s role in stabilizing the palladium intermediate is critical, as it mitigates undesired side reactions at alternative positions like C-2 or C-8.
Key reaction parameters include temperature (80–100°C), solvent choice (tetrahydrofuran or 1,4-dioxane), and stoichiometric ratios of bis(pinacolato)diboron to chloroquinoline. For example, a molar ratio of 1.2:1 (chloroquinoline:diboron) minimizes di-borylation byproducts while maximizing mono-functionalization. The method’s versatility extends to electron-deficient quinolines, where electron-withdrawing substituents at the 7-position accelerate oxidative addition steps, reducing reaction times by 30% compared to unsubstituted analogs.
Ligand-free approaches offer simplified protocols for boron functionalization, particularly in large-scale syntheses. Transition-metal-free borylation using bis-boronic acid (BBA) and potassium tert-butoxide (t-BuOK) has been reported for aryl bromides, achieving yields up to 88% at 0°C. While this method has not been directly applied to (7-Methylquinolin-4-yl)boronic acid, its success with analogous aryl systems suggests potential adaptability. The mechanism likely involves radical intermediates, as evidenced by trapping experiments with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
Comparative studies between ligand-free and palladium-catalyzed systems reveal trade-offs: ligand-free methods avoid metal contamination but require stricter temperature control and longer reaction times (24–48 hours). For instance, Pd-catalyzed borylation completes in 6–12 hours, whereas ligand-free systems demand 24 hours for comparable yields.
Post-borylation modifications enable the diversification of (7-Methylquinolin-4-yl)boronic acid into pharmacologically relevant derivatives. Conversion to oxaborole derivatives involves treating the boronic acid with diols under acidic conditions, forming stable six-membered rings. For example, reaction with pinacol in HCl/THF yields the corresponding oxaborole in 72% efficiency.
Trifluoroborate salts are synthesized via halogen exchange using potassium bifluoride (KHF₂). This two-step process—initial borylation followed by salt formation—achieves 90% purity without chromatography. The trifluoroborate derivatives exhibit enhanced stability in aqueous media, making them ideal for Suzuki-Miyaura cross-coupling reactions. Additionally, boronic acid derivatives can be directly employed in amination reactions; Hartwig-Buchwald coupling with piperidine introduces nitrogen functionalities at the C-7 position, yielding bioactive intermediates.
Borylation efficiency varies significantly with the substituent pattern on chloroquinoline precursors. Electron-donating groups (e.g., methyl at C-7) enhance reaction rates by stabilizing palladium intermediates through inductive effects. For instance, 7-methylchloroquinoline undergoes borylation 1.5 times faster than its unsubstituted counterpart. Conversely, electron-withdrawing groups (e.g., nitro at C-6) slow oxidative addition, necessitating higher catalyst loadings (5 mol% Pd vs. 2 mol%).
Steric effects also influence regioselectivity. Bulky substituents at C-2 or C-8 hinder catalyst access to the C-4 position, reducing yields by 20–40%. Secondary C(sp³)-H bonds in carbocyclic rings, such as cyclohexane-fused quinolines, exhibit lower reactivity due to restricted orbital overlap, requiring specialized ligands like 2-methylquinoline-8-carboxylic acid to achieve 60% conversion.
| Precursor Substituent | Position | Borylation Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 7-Methyl | C-7 | 92 | 8 |
| 6-Nitro | C-6 | 65 | 12 |
| 2-Isopropyl | C-2 | 48 | 15 |
| Unsubstituted | — | 85 | 10 |
This table underscores the interplay of electronic and steric factors in optimizing borylation protocols.
Homeodomain Interacting Protein Kinase 2 serves as a critical regulator of fibrosis pathways, making it an attractive target for antifibrotic therapeutic interventions [7] [8]. The design of Homeodomain Interacting Protein Kinase 2 inhibitors requires careful consideration of the enzyme's unique structural features and its role in transforming growth factor beta/Smad3 signaling cascades [9] [10]. Research has demonstrated that Homeodomain Interacting Protein Kinase 2 acts upstream of major fibrosis signaling pathways, positioning it as a key therapeutic target for chronic kidney disease and other fibrotic conditions [11] [12].
The quinoline-based inhibitor BT173 exemplifies successful design principles for Homeodomain Interacting Protein Kinase 2 modulation [13] [14]. This compound functions as an allosteric inhibitor that disrupts the protein-protein interaction between Homeodomain Interacting Protein Kinase 2 and Smad3 without directly inhibiting the kinase activity [9] [12]. The structure of BT173 incorporates a 7-methoxyquinoline core linked to a 1,2,4-oxadiazole moiety bearing a 4-bromophenyl substituent [13]. This design demonstrates how quinoline scaffolds can be functionalized to achieve selective modulation of specific protein interactions rather than broad kinase inhibition [12].
The development of boron-containing Homeodomain Interacting Protein Kinase 2 inhibitors represents an evolution in design strategy, leveraging the unique properties of boronic acids to enhance binding affinity and selectivity [2]. Boronic acid functionalities can form reversible covalent bonds with serine and threonine residues, potentially providing improved selectivity profiles compared to traditional adenosine triphosphate-competitive inhibitors [2]. The incorporation of boronic acid groups into quinoline scaffolds offers opportunities to develop compounds that can simultaneously target the adenosine triphosphate binding site and adjacent regulatory domains [2].
Table 1: Homeodomain Interacting Protein Kinase 2 Inhibitor Design and Selectivity Profiles
| Compound | Target | IC50HIPK2μM | SelectivityvsCK2 | Mechanism | Clinical_Status |
|---|---|---|---|---|---|
| BT173 | HIPK2-Smad3 | 4.7 | N/A | Allosteric PPI disruption | Preclinical |
| TBID | HIPK2 | 0.7 | >10-fold | ATP site binding | Research tool |
| TBI | HIPK2/CK2 | 0.7 | ~1-fold | ATP site binding | Research tool |
| SB203580 | p38 MAPK/HIPK2 | >40 | N/A | ATP site binding | Approved (non-HIPK2) |
Structure-activity relationship investigations of boron-containing quinoline derivatives reveal critical insights into the molecular determinants of kinase selectivity and potency [5] [6]. The quinoline ring system provides a privileged scaffold that can accommodate various substitution patterns while maintaining favorable pharmacokinetic properties [15] [16]. The 4-position of quinoline represents a particularly important site for boronic acid incorporation, as this location allows for optimal interaction with kinase active sites [5] [17].
The 7-methyl substitution in (7-methylquinolin-4-yl)boronic acid contributes significantly to the compound's pharmacological profile [6] [18]. Methylation at the 7-position enhances lipophilicity and membrane permeability while potentially improving metabolic stability [18]. This substitution pattern is exemplified in various quinoline-based therapeutics where 7-position modifications have been shown to modulate both potency and selectivity [6] [15].
Boronic acid functionalities at the 4-position of quinoline rings demonstrate remarkable versatility in medicinal chemistry applications [5] [17]. These groups can participate in reversible covalent interactions with target proteins, providing enhanced binding affinity compared to purely non-covalent interactions [19]. The boronic acid moiety also serves as a valuable synthetic handle for further derivatization through Suzuki-Miyaura coupling reactions, enabling the construction of diverse quinoline libraries [20] [21].
The electronic properties of the quinoline scaffold significantly influence the reactivity and binding characteristics of the boronic acid group [5] [6]. Electron-withdrawing substituents on the quinoline ring can modulate the Lewis acidity of the boron center, affecting its propensity to form covalent interactions with nucleophilic residues in target proteins [5]. Conversely, electron-donating groups may enhance the stability of the boronic acid functionality under physiological conditions [17].
Table 2: Structure-Activity Relationships of Quinoline Boronic Acids
| Position | Substitution_Type | EffectonActivity | Synthetic_Accessibility | Metabolic_Stability |
|---|---|---|---|---|
| 4-Position | Boronic acid | Essential for kinase binding | Pd-catalyzed borylation | Variable |
| 7-Position | Methyl group | Enhances lipophilicity | Direct methylation | Improved |
| 8-Position | Methoxy/Amino | Modulates selectivity | Electrophilic substitution | Moderate |
| N-Oxide | Oxidation | Enables C-H functionalization | Oxidation with m-CPBA | Reduced |
| 2-Position | Aryl substituent | Determines target specificity | Suzuki coupling | Enhanced |
The simultaneous targeting of Cdc2-Like Kinase and Rho-Associated Protein Kinase families represents an innovative approach in oncology drug development [22] [4]. Cdc2-Like Kinases play crucial roles in alternative splicing regulation and cell cycle progression, while Rho-Associated Protein Kinases control cell migration and invasion processes [23] [24]. The dual inhibition strategy offers potential advantages in terms of enhanced efficacy and reduced resistance development compared to single-target approaches [4].
Boronic acid-containing pyrazolo[4,3-f]quinoline compounds have emerged as promising dual Cdc2-Like Kinase/Rho-Associated Protein Kinase inhibitors with significant anticancer properties [3] [4]. The compounds HSD1400 and HSD1791 demonstrate potent inhibition of Cdc2-Like Kinase 1 and 2 as well as Rho-Associated Protein Kinase 2 at nanomolar concentrations [22] [4]. These inhibitors induce DNA damage through upregulation of phosphorylated H2AX and promote cell cycle arrest in renal cancer cell lines [4].
The mechanism of action for dual Cdc2-Like Kinase/Rho-Associated Protein Kinase inhibitors involves simultaneous disruption of multiple cellular pathways critical for cancer cell survival and proliferation [4] [23]. Cdc2-Like Kinase inhibition leads to altered pre-messenger RNA splicing patterns, affecting the expression of proteins involved in cell cycle regulation and apoptosis [23] [25]. Rho-Associated Protein Kinase inhibition disrupts cytoskeletal organization and cell migration, reducing the invasive potential of cancer cells [24].
The selective modulation of Cdc2-Like Kinase subtypes represents an important consideration in inhibitor design [4]. While HSD1400 inhibits Cdc2-Like Kinase 1, 2, and 4, the methylated analog HSD1791 demonstrates selectivity for Cdc2-Like Kinase 1 and 2 without significant Cdc2-Like Kinase 4 inhibition [4]. This selectivity profile exemplifies the "magic methylation" approach, where strategic methyl group incorporation can fine-tune kinase selectivity patterns [4].
Table 3: Dual Cdc2-Like Kinase/Rho-Associated Protein Kinase Inhibitors for Oncology Applications
| Compound | Target_Kinases | Inhibitionat25nM_% | CancerCellIC50_μM | Selectivity_Profile | Key_Effects |
|---|---|---|---|---|---|
| HSD1400 | CLK1/2/4, ROCK2 | >70% | <10 | Dual CLK/ROCK | DNA damage, cell cycle arrest |
| HSD1791 | CLK1/2, ROCK2 | >70% | <10 | Selective CLK1/2 | Cyclin D/Rb suppression |
| T-025 | CLK1/2/3/4 | N/A | Variable | Pan-CLK | Splicing modulation |
| RKI-1447 | ROCK1/2 | N/A | 0.5-5 | ROCK-selective | Migration inhibition |
Oxadiazole heterocycles serve as valuable bioisosteric replacements for various functional groups in medicinal chemistry, offering improved pharmacokinetic properties and enhanced metabolic stability [26] [19]. The 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers demonstrate distinct electronic and steric properties that can be exploited for specific therapeutic applications [26] [27]. These heterocycles are particularly useful as replacements for ester and amide functionalities due to their resistance to hydrolysis [26] [19].
The incorporation of oxadiazole subunits into quinoline-based kinase inhibitors has proven successful in optimizing drug-like properties while maintaining biological activity [2] [28]. The compound BT173 exemplifies this approach, utilizing a 1,2,4-oxadiazole moiety as a bioisosteric replacement for guanidine functionality [13]. This substitution provides enhanced metabolic stability while preserving the essential hydrogen bonding interactions required for target recognition [2] [29].
The electron-withdrawing properties of oxadiazole rings contribute significantly to their utility as bioisosteres [29] [19]. The 1,3,4-oxadiazole isomer exhibits similar electronic characteristics to oxazole rings, while 1,2,4-oxadiazole behaves more like imidazole derivatives [29]. These distinct electronic profiles allow medicinal chemists to fine-tune the binding affinity and selectivity of quinoline-based inhibitors through strategic oxadiazole incorporation [26] [30].
Synthetic accessibility represents another important advantage of oxadiazole bioisosteres [31] [19]. Various established synthetic routes enable the efficient preparation of oxadiazole-containing compounds, including cyclization reactions of hydrazides with carboxylic acid derivatives [31]. The reduction of oxadiazole rings can also provide access to guanidine and amidine derivatives, further expanding the utility of these heterocycles in drug discovery [31].
Table 4: Oxadiazole Bioisosteric Replacements in Drug Design
| Original_Group | Oxadiazole_Replacement | Hydrolysis_Resistance | LogP_Change | HBondProperties | Drug_Examples |
|---|---|---|---|---|---|
| Ester | 1,3,4-Oxadiazole | High | Decreased | Acceptor | Raltegravir |
| Amide | 1,2,4-Oxadiazole | Very high | Decreased | Acceptor/Donor | Zibotentan |
| Guanidine | 1,3,4-Oxadiazole | High | Significantly decreased | Acceptor | BT173 analogs |
| Carboxylic acid | 1,2,4-Oxadiazole | Very high | Decreased | Acceptor | Furamide |
| Urea | 1,3,4-Oxadiazole | High | Decreased | Acceptor | Oxadiazole anticonvulsants |